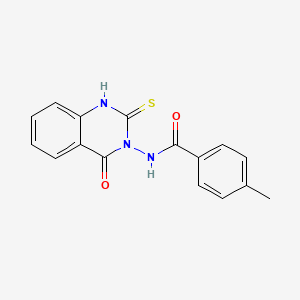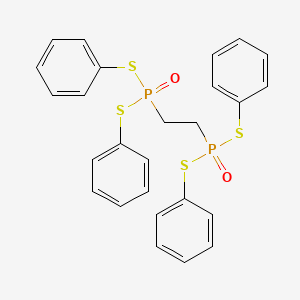![molecular formula C14H22N4O4 B12483289 6',6'-Dimethyl-5',7'-dinitro-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decane]](/img/structure/B12483289.png)
6',6'-Dimethyl-5',7'-dinitro-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’,6’-DIMETHYL-5’,7’-DINITRO-1’,3’-DIAZASPIRO[CYCLOPENTANE-1,2’-TRICYCLO[3311(3),?]DECANE] is a complex organic compound known for its unique structural properties It belongs to the class of heteroadamantanes, which are characterized by their rigid, cage-like structures
Preparation Methods
The synthesis of 6’,6’-DIMETHYL-5’,7’-DINITRO-1’,3’-DIAZASPIRO[CYCLOPENTANE-1,2’-TRICYCLO[3.3.1.1(3),?]DECANE] involves several steps. One common method is the condensation of 1,3-dinitro-2,2-dimethyl-propane with hexamethylenetetramine . This reaction typically requires specific conditions, such as the presence of a nickel catalyst and hydrazine hydrate, to yield the desired product. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6’,6’-DIMETHYL-5’,7’-DINITRO-1’,3’-DIAZASPIRO[CYCLOPENTANE-1,2’-TRICYCLO[3.3.1.1(3),?]DECANE] undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules due to its rigid, cage-like structure.
Biology: Its unique structure makes it a potential candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the field of cancer research.
Industry: It may be used in the development of advanced materials with specific properties, such as high stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 6’,6’-DIMETHYL-5’,7’-DINITRO-1’,3’-DIAZASPIRO[CYCLOPENTANE-1,2’-TRICYCLO[3.3.1.1(3),?]DECANE] is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the reduction of nitro groups to amino groups may play a role in its biological activity, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
6’,6’-DIMETHYL-5’,7’-DINITRO-1’,3’-DIAZASPIRO[CYCLOPENTANE-1,2’-TRICYCLO[3.3.1.1(3),?]DECANE] can be compared to other heteroadamantanes, such as:
5,7-Dinitro-1,3-diazaadamantane: Similar in structure but lacks the dimethyl groups, which may affect its reactivity and applications.
6,6-Dimethyl-1,3-diazaadamantane:
These comparisons highlight the unique features of 6’,6’-DIMETHYL-5’,7’-DINITRO-1’,3’-DIAZASPIRO[CYCLOPENTANE-1,2’-TRICYCLO[331
Properties
Molecular Formula |
C14H22N4O4 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
6,6-dimethyl-5,7-dinitrospiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,1'-cyclopentane] |
InChI |
InChI=1S/C14H22N4O4/c1-11(2)12(17(19)20)7-15-9-13(11,18(21)22)10-16(8-12)14(15)5-3-4-6-14/h3-10H2,1-2H3 |
InChI Key |
OTOSKRCCTZNWFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CN3CC1(CN(C2)C34CCCC4)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(2,6-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12483214.png)

![N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine](/img/structure/B12483228.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B12483234.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12483239.png)
![1-[2-(3-Chloro-4-ethoxyphenyl)ethyl]-3-phenylthiourea](/img/structure/B12483244.png)
![2-[(benzylsulfanyl)acetyl]-N-[(2-chlorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B12483256.png)
![(4-Benzylpiperidin-1-yl)[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B12483262.png)
![Ethyl 5-[(4-ethylbenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12483278.png)
![5-({3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12483280.png)
![2,4-dichloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12483281.png)

![N-(2-chlorophenyl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12483291.png)
